molecular formula C13H7Cl2F2NO B13351817 N-(2,5-dichlorophenyl)-2,6-difluorobenzamide

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide

Cat. No.: B13351817
M. Wt: 302.10 g/mol
InChI Key: KEAPNZULUWMJSE-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene rings, making it a halogenated derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2,6-difluorobenzamide typically involves the acylation of 2,5-dichloroaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the acylation reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dichlorophenyl)succinamic acid: Shares the 2,5-dichlorophenyl moiety but differs in the amide structure.

    2,5-Dichloroaniline: A precursor in the synthesis of N-(2,5-dichlorophenyl)-2,6-difluorobenzamide.

    2,6-Difluorobenzoyl chloride: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H7Cl2F2NO

Molecular Weight

302.10 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H7Cl2F2NO/c14-7-4-5-8(15)11(6-7)18-13(19)12-9(16)2-1-3-10(12)17/h1-6H,(H,18,19)

InChI Key

KEAPNZULUWMJSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F

Origin of Product

United States

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